1-(3-Methoxyphenyl)-1h-pyrazol-5-amine
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Overview
Description
1-(3-Methoxyphenyl)-1h-pyrazol-5-amine is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine typically involves the reaction of 3-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. This intermediate is then subjected to amination reactions to introduce the amine group at the 5-position of the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound often utilize catalytic processes to enhance yield and efficiency. For instance, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts, is a common method employed in large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation and nitration reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products Formed:
Oxidation: 3-Methoxybenzoic acid.
Reduction: 3-Methoxyaniline.
Substitution: 3-Bromo-1-(3-methoxyphenyl)-1h-pyrazol-5-amine.
Scientific Research Applications
1-(3-Methoxyphenyl)-1h-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
- 1-(4-Hydroxy-3-methoxyphenyl)-1h-pyrazol-5-amine
- 1-(3-Methoxyphenyl)-1h-pyrazol-3-amine
- 1-(3-Methoxyphenyl)-1h-pyrazol-4-amine
Uniqueness: 1-(3-Methoxyphenyl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
2-(3-methoxyphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-3-8(7-9)13-10(11)5-6-12-13/h2-7H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHQIZSCUSROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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